REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])C.[Mn+2:5].[C:6]([O-])(=[O:8])C.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.C[CH2:16][O:17]CC>CCCCC>[C-:1]#[O+:3].[C-:6]#[O+:8].[C-:16]#[O+:17].[CH-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1.[Mn:5] |f:0.1.2,6.7.8.9.10|
|
Name
|
stainless steel
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
TEA
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged with CO
|
Type
|
ADDITION
|
Details
|
A solution of 10% HCl was added carefully until the salts
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a red oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-])(=[O:3])C.[Mn+2:5].[C:6]([O-])(=[O:8])C.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.C[CH2:16][O:17]CC>CCCCC>[C-:1]#[O+:3].[C-:6]#[O+:8].[C-:16]#[O+:17].[CH-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1.[Mn:5] |f:0.1.2,6.7.8.9.10|
|
Name
|
stainless steel
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3.07 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
TEA
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged with CO
|
Type
|
ADDITION
|
Details
|
A solution of 10% HCl was added carefully until the salts
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
leaving a red oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |